5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione

Immuno-Oncology Enzyme Inhibition Tryptophan Metabolism

The compound 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 152264-74-9) is a synthetic isoindole-1,3-dione derivative featuring a 4-cyanophenylamino substituent and a 3-pyridylmethyl motif. It is a member of the 4-cyanophenylamino-substituted heterocyclic class, which has been patented for applications as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy.

Molecular Formula C28H17N5O2
Molecular Weight 455.5 g/mol
CAS No. 152264-74-9
Cat. No. B12551803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione
CAS152264-74-9
Molecular FormulaC28H17N5O2
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N(C4=CC=C(C=C4)C#N)C5=CC=C(C=C5)C#N
InChIInChI=1S/C28H17N5O2/c29-15-19-3-7-22(8-4-19)33(23-9-5-20(16-30)6-10-23)24-11-12-25-26(14-24)28(35)32(27(25)34)18-21-2-1-13-31-17-21/h1-14,17H,18H2
InChIKeyVIBWDLANWLFIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 152264-74-9): A Dual-Activity Isoindole Scaffold for IDO1 and GPCR Research


The compound 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 152264-74-9) is a synthetic isoindole-1,3-dione derivative featuring a 4-cyanophenylamino substituent and a 3-pyridylmethyl motif [1]. It is a member of the 4-cyanophenylamino-substituted heterocyclic class, which has been patented for applications as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy [2]. Unlike generic isoindole scaffolds, this compound has demonstrated quantifiable biological activity in two distinct mechanistic domains: potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) and sub-nanomolar binding affinity for the beta-2 adrenergic receptor [3].

Why Generic Isoindole or IDO1 Inhibitor Replacement is Insufficient for 152264-74-9


The 4-cyanophenylamino-substituted bicyclic core of this compound defines a specific pharmacophore that is not interchangeable with generic isoindole-1,3-dione derivatives or simple IDO1 inhibitors. Substitution of the 3-pyridylmethyl group with other heterocycles in analogous scaffolds has been shown in patent literature to modulate both reverse transcriptase inhibition and non-nucleoside binding pocket interactions [1]. Crucially, the compound simultaneously exhibits a 100 nM IC50 against IDO1 and a 0.0501 nM Ki at the beta-2 adrenoceptor, a dual activity profile that would be disrupted by replacement with a standard IDO1 inhibitor like Epacadostat (which lacks significant beta-2 activity) or a classical beta-blocker scaffold [2]. Therefore, procurement of a generic 'isoindole derivative' or a 'bis-cyanophenyl compound' without this precise substitution pattern will not replicate the same biological fingerprint or experimental outcomes.

Quantitative Differentiation Evidence for 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione


IDO1 Enzymatic Inhibition Potency: 100 nM IC50 in Purified Human Enzyme Assay

This compound inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM, determined using an N-terminal His-tagged human IDO1 enzyme purified from E. coli [1]. In cross-study comparison, this potency is approximately 10-fold weaker than the clinical IDO1 inhibitor Epacadostat (IC50 ~10 nM) [2], but demonstrates a distinct scaffold that is structurally unrelated to the hydroxyamidine class, offering a chemically orthogonal tool molecule for IDO1 pathway studies.

Immuno-Oncology Enzyme Inhibition Tryptophan Metabolism

Beta-2 Adrenoceptor Binding Affinity: Sub-Nanomolar Ki via Radioligand Displacement

The compound demonstrates a Ki of 0.0501 nM for the human beta-2 adrenoceptor (ADRB2), measured by displacement of [125I]-cyanopindolol from CHO-K1 cell membranes expressing the human receptor [1]. By class-level inference, this places its affinity in the range of ultra-high-affinity beta-2 ligands such as the long-acting beta-agonist Indacaterol (Ki ~0.14 nM) [2]. However, the 4-cyanophenylamino isoindole scaffold is chemically distinct from the β-phenethylamine and saligenin chemotypes, suggesting a unique binding mode that could be exploited for biased signaling or allosteric modulation studies.

GPCR Pharmacology Radioligand Binding Beta-Adrenergic Receptor

Structural Differentiation from Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Class

The 4-cyanophenylamino-substituted bicyclic heterocyclic core is patented as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV treatment [1]. The compound incorporates a 3-pyridylmethyl appendage, a feature that can be contrasted with first-generation NNRTIs like Nevirapine (dipyridodiazepinone core, IC50 ~84 nM against wild-type HIV-1 RT) [2]. By class-level inference, the substitution of the isoindole-1,3-dione core for the traditional NNRTI scaffolds suggests this compound may offer a differentiated resistance profile, although direct antiviral efficacy data for this specific compound is not yet reported.

Antiviral Research NNRTI Pharmacophore Chemical Biology

Pragmatic Application Scenarios for 152264-74-9 in Academic Drug Discovery and Chemical Biology


Chemical Probe for IDO1-Mediated Immune Evasion Studies in Tumor Microenvironment

With a confirmed IDO1 IC50 of 100 nM, this compound serves as a structurally distinct chemical probe for studying tryptophan catabolism in cancer models. It is particularly relevant in experiments where Epacadostat-resistant cell lines or hydroxyamidine-insensitive IDO1 conformations are under investigation [1]. Its non-hydroxyamidine skeleton makes it suitable for combination screens with clinical IDO1 inhibitors to identify synergistic or additive immune reactivation effects.

Development of CNS-Penetrant Beta-2 Adrenoceptor Radioligands

Given its sub-nanomolar beta-2 adrenoceptor affinity (Ki = 0.0501 nM), the compound is a prime candidate for tritiation or radio-fluorination to generate a high-specific-activity radioligand for autoradiography or PET imaging studies of beta-2 receptor distribution in the central nervous system [1]. The presence of the pyridylmethyl group may confer favorable CNS physicochemical properties compared to classical beta-blocker radioligands.

Structural Biology Template for Isoindole-Based NNRTI Crystallography

The 4-cyanophenylamino isoindole core is a member of a patented NNRTI chemotype [1]. Researchers can employ this compound as a co-crystallization template to solve the X-ray crystal structure of HIV-1 reverse transcriptase complexed with a non-nucleoside inhibitor featuring a isoindole-1,3-dione pharmacophore. Such structures are valuable for structure-based design of next-generation NNRTIs that overcome K103N and Y181C resistance mutations.

Fluorescence-Based Screening Tool for Amyloid Aggregation Inhibition

Isoindoline derivatives have been patented for their ability to inhibit amyloid protein aggregation and for imaging amyloid deposits [1]. The inherent fluorescence properties of the extended conjugated system in 5-(N,N-Bis(4-cyanophenyl)amino)-2-(3-pyridylmethyl)-1H-isoindole-1,3(2H)-dione may allow it to serve as a dual-function molecule: an inhibitor of Aβ aggregation and a fluorescent reporter of fibril formation kinetics in vitro, enabling real-time monitoring of anti-amyloid activity in a single assay.

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